molecular formula C12H10F2N2O3 B2608355 (Z)-2-cyano-3-[2-(difluoromethoxy)-5-methoxyphenyl]prop-2-enamide CAS No. 1356817-23-6

(Z)-2-cyano-3-[2-(difluoromethoxy)-5-methoxyphenyl]prop-2-enamide

Cat. No.: B2608355
CAS No.: 1356817-23-6
M. Wt: 268.22
InChI Key: MJJAARGUCRVSGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-cyano-3-[2-(difluoromethoxy)-5-methoxyphenyl]prop-2-enamide is an organic compound that features a cyano group, a difluoromethoxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-[2-(difluoromethoxy)-5-methoxyphenyl]prop-2-enamide typically involves the following steps:

    Formation of the starting material: The initial step involves the preparation of 2-(difluoromethoxy)-5-methoxybenzaldehyde.

    Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malononitrile in the presence of a base such as piperidine to form the corresponding α,β-unsaturated nitrile.

    Amidation: The nitrile is then converted to the corresponding amide using ammonia or an amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-3-[2-(difluoromethoxy)-5-methoxyphenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-cyano-3-[2-(difluoromethoxy)-5-methoxyphenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural features. It may also serve as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-cyano-3-[2-(trifluoromethoxy)-5-methoxyphenyl]prop-2-enamide
  • (Z)-2-cyano-3-[2-(methoxy)-5-methoxyphenyl]prop-2-enamide
  • (Z)-2-cyano-3-[2-(difluoromethyl)-5-methoxyphenyl]prop-2-enamide

Uniqueness

(Z)-2-cyano-3-[2-(difluoromethoxy)-5-methoxyphenyl]prop-2-enamide is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.

Properties

IUPAC Name

(Z)-2-cyano-3-[2-(difluoromethoxy)-5-methoxyphenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O3/c1-18-9-2-3-10(19-12(13)14)7(5-9)4-8(6-15)11(16)17/h2-5,12H,1H3,(H2,16,17)/b8-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJAARGUCRVSGO-YWEYNIOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC(F)F)C=C(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC(F)F)/C=C(/C#N)\C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.